4-[(2-Bromophenyl)methanesulfonyl]aniline
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Overview
Description
4-[(2-Bromophenyl)methanesulfonyl]aniline is an organic compound that features a bromophenyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methanesulfonyl]aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position relative to the amino group.
Sulfonylation: The brominated aniline is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for reagent addition and temperature control would be essential to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methanesulfonyl]aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl group can be targeted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are common.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Electrophilic Aromatic Substitution: Products include substituted anilines with various electrophiles.
Nucleophilic Substitution: Products include sulfonamide derivatives.
Oxidation: Products include nitroanilines.
Reduction: Products include primary amines.
Scientific Research Applications
4-[(2-Bromophenyl)methanesulfonyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methanesulfonyl]aniline depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromophenyl Group: Can engage in π-π interactions and electrophilic aromatic substitution.
Methanesulfonyl Group: Can act as a leaving group in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)sulfonyl]aniline: Similar structure but with the bromine atom in a different position.
4-[(2-Chlorophenyl)methanesulfonyl]aniline: Similar structure but with a chlorine atom instead of bromine.
4-[(2-Methylphenyl)methanesulfonyl]aniline: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-[(2-Bromophenyl)methanesulfonyl]aniline is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This positioning can make it more suitable for certain synthetic applications compared to its analogs.
Properties
IUPAC Name |
4-[(2-bromophenyl)methylsulfonyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOHPXQFDCMNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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